![molecular formula C11H14F3NO2 B1519434 3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol CAS No. 1019110-74-7](/img/structure/B1519434.png)
3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol
Overview
Description
“3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol” is a chemical compound with the CAS Number: 1019110-74-7. It has a molecular weight of 249.23 g/mol. The IUPAC name for this compound is 3-amino-2- [3- (trifluoromethoxy)benzyl]-1-propanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14F3NO2/c12-11(13,14)17-10-3-1-2-8(5-10)4-9(6-15)7-16/h1-3,5,9,16H,4,6-7,15H2 . This code represents the molecular structure of the compound.Scientific Research Applications
Synthesis of Potential Pharmaceutical Compounds
3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol derivatives have been synthesized and evaluated for their potential as pharmaceutical compounds. For instance, derivatives of this compound have been studied for their Src kinase inhibitory and anticancer activities, particularly against human breast carcinoma cells. The structure-activity relationship studies suggest that modifications to the compound can significantly affect its inhibitory potency (Deepti Sharma et al., 2010).
Development of Antimicrobial Agents
The compound has also been involved in the synthesis of novel antimicrobial agents. For example, derivatives synthesized from the reaction of 2-(4-bromo phenyl) methyl cyanide with ethylchloroformate have shown promising antimicrobial activity. These compounds are characterized by their structural elements and evaluated for their effectiveness against various microbes (K. Doraswamy & P. Ramana, 2013).
Creation of Novel Materials with Antioxidant Properties
In the field of materials science, derivatives of 3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol have been used to modify chitosan, creating novel materials with enhanced antioxidant properties. These chitosan derivatives have shown superior antioxidant activity compared to pristine chitosan, particularly against superoxide anion radicals. Such materials have potential biomedical applications due to their enhanced antioxidant efficiency and favorable cytotoxicity profiles (Wenqiang Tan et al., 2018).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(aminomethyl)-3-[2-(trifluoromethoxy)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c12-11(13,14)17-10-4-2-1-3-9(10)5-8(6-15)7-16/h1-4,8,16H,5-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSRKMYNSBZEDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)CO)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



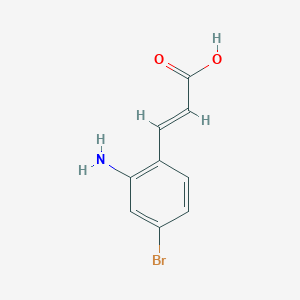

![3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1519354.png)
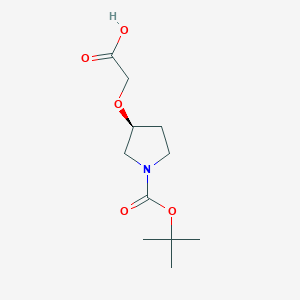
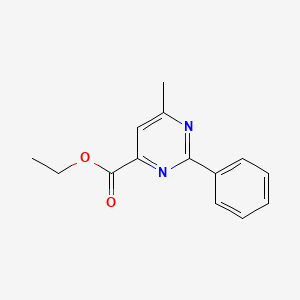
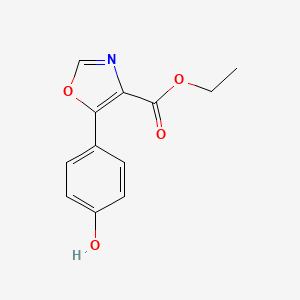
![1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene](/img/structure/B1519362.png)
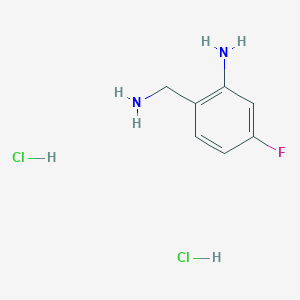
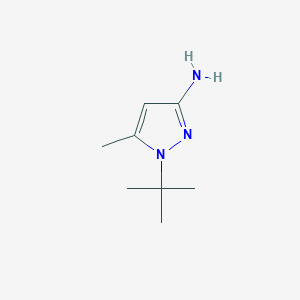
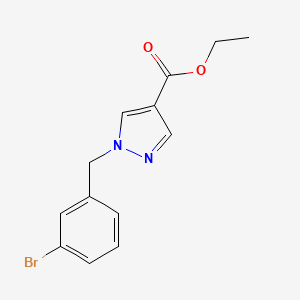
![(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane](/img/structure/B1519368.png)
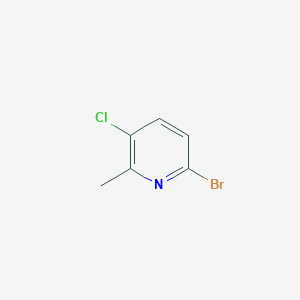
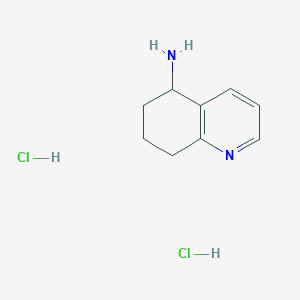
![[(5-Tert-butyl-3-furyl)methyl]amine hydrochloride](/img/structure/B1519374.png)